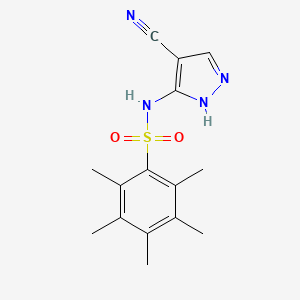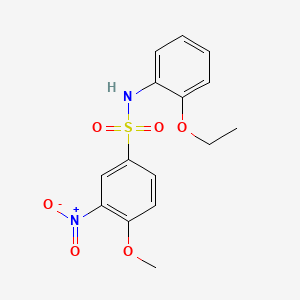![molecular formula C15H16BrN3O2S B7540425 4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide is a synthetic compound that has been the subject of extensive scientific research due to its potential medicinal properties. The compound is commonly referred to as "BTCPB" and is known for its ability to interact with specific receptors in the human body, leading to various physiological and biochemical effects.
Mécanisme D'action
BTCPB is known to interact with specific receptors in the human body, including the cannabinoid receptor 2 (CB2) and the peroxisome proliferator-activated receptor-gamma (PPAR-γ). The compound is believed to modulate the activity of these receptors, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
BTCPB has been shown to have various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions. BTCPB has also been shown to possess analgesic properties, which may be useful in the treatment of pain. Additionally, the compound has been shown to possess anti-cancer properties, which may be useful in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
BTCPB has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, one limitation of BTCPB is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on BTCPB. One potential area of research is the development of more effective synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of BTCPB and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of BTCPB in humans.
Méthodes De Synthèse
BTCPB can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis involves the use of a brominated thiophene derivative, which is reacted with an amine derivative of 4-aminophenylbutyric acid. The resulting product is then subjected to further chemical modifications to obtain the final compound.
Applications De Recherche Scientifique
BTCPB has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to interact with specific receptors in the human body, leading to various physiological and biochemical effects. Some of the potential applications of BTCPB include its use as an anti-inflammatory agent, an analgesic, and an anti-cancer agent.
Propriétés
IUPAC Name |
4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-13-9-8-12(22-13)2-1-3-14(20)18-10-4-6-11(7-5-10)19-15(17)21/h4-9H,1-3H2,(H,18,20)(H3,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJAXNBBUBZIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC2=CC=C(S2)Br)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B7540354.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)


![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)
![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)


![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)